6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid
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Overview
Description
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid is a synthetic organic compound with the molecular formula C22H25NO4. It is commonly used in peptide synthesis as a protecting group for amino acids. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of hexanoic acid is protected using the Fmoc group. This is achieved by reacting hexanoic acid with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Amide Bond: The protected amino acid is then reacted with methylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Substitution Reactions: The methylamino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DCC or EDC in the presence of a base like N-methylmorpholine (NMM).
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and substituted derivatives of the compound .
Scientific Research Applications
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used as a protecting group in solid-phase peptide synthesis.
Bioconjugation: The compound is used in the preparation of bioconjugates for various biological studies.
Drug Development: It serves as an intermediate in the synthesis of peptide-based drugs.
Material Science: The compound is used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The protected amino acid can then be selectively deprotected under basic conditions to allow for further coupling reactions. The molecular targets and pathways involved include the formation and cleavage of peptide bonds .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Me,Boc)-OH: This compound also contains an Fmoc group and is used in peptide synthesis.
Fmoc-L-citrulline: Another Fmoc-protected amino acid used in peptide synthesis.
Uniqueness
6-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)hexanoic acid is unique due to its specific structure, which includes a methylamino group and a hexanoic acid backbone. This structure provides distinct reactivity and stability compared to other Fmoc-protected amino acids, making it particularly useful in certain peptide synthesis applications .
Properties
IUPAC Name |
6-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-23(14-8-2-3-13-21(24)25)22(26)27-15-20-18-11-6-4-9-16(18)17-10-5-7-12-19(17)20/h4-7,9-12,20H,2-3,8,13-15H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNRDWMGJZQEECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173690-47-6 |
Source
|
Record name | 6-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)hexanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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